1-Ketojulolidine thiosemicarbazone
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Overview
Description
1-Ketojulolidine thiosemicarbazone is a compound belonging to the thiosemicarbazone family, which is known for its diverse biological activities. Thiosemicarbazones are derived from the reaction of thiosemicarbazide with aldehydes or ketones.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ketojulolidine thiosemicarbazone can be synthesized through the reaction of 1-ketojulolidine with thiosemicarbazide. The reaction typically involves the condensation of the carbonyl group of 1-ketojulolidine with the thiosemicarbazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the thiosemicarbazone derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Ketojulolidine thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone to corresponding amines or hydrazones.
Substitution: The thiosemicarbazone group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and hydrazones.
Substitution: Various substituted thiosemicarbazone derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.
Biology: Studied for its antimicrobial properties against bacteria and fungi.
Medicine: Investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 1-ketojulolidine thiosemicarbazone involves its interaction with cellular targets, leading to various biological effects:
Comparison with Similar Compounds
1-Ketojulolidine thiosemicarbazone can be compared with other thiosemicarbazone derivatives:
Properties
CAS No. |
101077-39-8 |
---|---|
Molecular Formula |
C13H16N4S |
Molecular Weight |
260.36 g/mol |
IUPAC Name |
[(E)-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-4-ylideneamino]thiourea |
InChI |
InChI=1S/C13H16N4S/c14-13(18)16-15-11-6-8-17-7-2-4-9-3-1-5-10(11)12(9)17/h1,3,5H,2,4,6-8H2,(H3,14,16,18)/b15-11+ |
InChI Key |
SVNVKRXDKDLTEB-RVDMUPIBSA-N |
Isomeric SMILES |
C1CC2=C3C(=CC=C2)/C(=N/NC(=S)N)/CCN3C1 |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=NNC(=S)N)CCN3C1 |
Origin of Product |
United States |
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